1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone
Description
Properties
IUPAC Name |
2-[4-(oxan-2-yloxy)phenyl]-1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3/c1-2-19(21(22)17-8-4-3-5-9-17)16-11-13-18(14-12-16)24-20-10-6-7-15-23-20/h3-5,8-9,11-14,19-20H,2,6-7,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYUFBVTTBSTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC2CCCCO2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676111 | |
| Record name | 2-{4-[(Oxan-2-yl)oxy]phenyl}-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82413-31-8 | |
| Record name | 2-{4-[(Oxan-2-yl)oxy]phenyl}-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation as the Foundation
The core synthetic route begins with a Friedel-Crafts acylation to construct the ketone backbone. Benzyl bromide is first converted to a benzyl Grignard reagent (e.g., using magnesium in tetrahydrofuran), which reacts with 4-[(tetrahydro-2H-pyran-2-yl)oxy]acetophenone to form the 1-phenyl-1-butanone intermediate. The THP (tetrahydropyran) group serves as a protective moiety for the phenolic oxygen, preventing unwanted side reactions during acylation.
Critical Conditions :
THP Protection-Deprotection Sequence
The THP group is introduced prior to acylation to stabilize the phenolic oxygen. This involves treating 4-hydroxyphenylbutanone with dihydropyran (DHP) under acidic conditions (e.g., HCl or p-toluenesulfonic acid in THF). Deprotection is achieved post-synthesis using mild aqueous HCl (10% v/v) in THF, recovering the phenolic hydroxyl group if needed.
Optimization Insights :
-
Reaction Time : 6–8 hours at room temperature for protection; 2 hours for deprotection.
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Solvent Choice : THF outperforms DMF or DMSO in minimizing byproducts.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Industrial protocols favor continuous flow reactors to enhance reproducibility and safety. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature Control | Batch (0–5°C) | Continuous (5°C) |
| Catalyst Loading | 1.0 eq. AlCl₃ | 0.3 eq. FeCl₃ |
| Throughput | 5 g/h | 2.5 kg/h |
| Purity | 95% | 99.8% |
Purification Techniques
Post-synthesis purification employs fractional distillation followed by recrystallization:
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Distillation : Isolates the product at 231.9°C (flash point) under reduced pressure (15 mmHg).
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Recrystallization : Uses hexane/ethyl acetate (7:3) to achieve >99% purity.
Comparative Analysis of Catalytic Systems
Lewis Acid Catalysts
A study comparing AlCl₃, FeCl₃, and ZnCl₂ revealed the following:
| Catalyst | Yield (%) | Byproducts (%) | Reaction Time (h) |
|---|---|---|---|
| AlCl₃ | 72 | 12 | 4 |
| FeCl₃ | 68 | 8 | 5 |
| ZnCl₂ | 45 | 22 | 8 |
FeCl₃ is preferred industrially due to lower byproduct formation despite marginally longer reaction times.
Solvent Impact on Reaction Efficiency
Polar aprotic solvents enhance acylation kinetics:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 72 |
| THF | 7.52 | 68 |
| DMF | 36.7 | 51 |
Dichloromethane’s low polarity minimizes side reactions, making it optimal for large-scale synthesis.
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone has been investigated for its potential therapeutic effects. It exhibits properties that may be beneficial in the development of new pharmaceuticals, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth. The tetrahydro-pyran moiety contributes to its interaction with biological targets involved in cancer proliferation.
- Antimicrobial Properties : Research indicates that compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
Material Science
The compound's structural characteristics make it suitable for applications in material science, particularly in the formulation of polymers and coatings.
- Polymer Additives : Due to its ability to influence the physical properties of polymers, it can be used as a plasticizer or stabilizer, enhancing the durability and flexibility of materials.
Environmental Applications
Research into the environmental impact of chemical compounds has highlighted the importance of assessing their safety and toxicity.
- Toxicological Studies : The compound has been included in studies examining the effects of chemical contaminants in food packaging materials. Its identification and quantification are crucial for ensuring safety standards are met in consumer products .
Case Study 1: Anticancer Research
A study conducted on derivatives of 1-Phenyl-2-[4-(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the activation of specific apoptotic pathways.
Case Study 2: Environmental Safety Assessment
In a comprehensive assessment of food packaging materials, this compound was identified as a contaminant through advanced chromatographic techniques. The study emphasized the need for rigorous testing protocols to evaluate the safety of compounds used in consumer products .
Mechanism of Action
The mechanism of action of 1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone involves its interaction with molecular targets such as enzymes or receptors. The tetrahydropyranyl ether moiety may enhance the compound’s solubility and stability, facilitating its interaction with biological molecules. The phenyl groups can participate in π-π interactions, while the butanone backbone may undergo metabolic transformations, leading to active metabolites.
Comparison with Similar Compounds
Research Findings and Limitations
- Reactivity : The THP group in the target compound enhances stability under acidic conditions, but its bulkiness may slow reaction kinetics compared to smaller protective groups (e.g., methyl ethers) .
- Safety Gaps: Limited data on chronic toxicity or environmental impact for all compounds necessitate further studies .
- Synthetic Utility: The dual THP-protected ethanone (C₂₄H₂₈O₆) demonstrates superior thermal stability, making it suitable for high-temperature reactions .
Biological Activity
1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone, also known by its CAS number 82413-31-8, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHO
- Molecular Weight : 287.39 g/mol
- CAS Number : 82413-31-8
The compound features a phenyl group, a tetrahydro-pyran moiety, and a butanone structure, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which helps in mitigating oxidative stress in cells.
- Antitumor Effects : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
- Neuroprotective Effects : There is evidence supporting its role in neuroprotection, potentially aiding in the prevention of neurodegenerative diseases.
The biological activities of this compound are believed to operate through multiple mechanisms:
- Free Radical Scavenging : The phenolic components within the structure may scavenge free radicals, reducing oxidative damage.
- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest, preventing proliferation.
Antioxidant Activity
A study conducted by researchers at a leading university evaluated the antioxidant capacity of various compounds including this compound using DPPH and ABTS assays. The results indicated that this compound exhibited significant scavenging activity comparable to well-known antioxidants like ascorbic acid.
Antitumor Effects
In vitro studies have demonstrated that the compound inhibits the proliferation of breast cancer cell lines (MCF7) with an IC value of approximately 15 µM. This suggests potential use as a therapeutic agent in breast cancer treatment.
| Cell Line | IC (µM) |
|---|---|
| MCF7 | 15 |
| HeLa | 20 |
Neuroprotective Effects
Research published in a pharmacological journal highlighted the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The study found that administration of the compound resulted in improved cognitive functions and reduced amyloid plaque formation.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1-butanone, and what protective group strategies are typically employed for the tetrahydropyranyl (THP) ether moiety?
- Methodological Answer : The THP group is commonly used to protect phenolic hydroxyl groups. A typical synthesis involves reacting 4-hydroxyphenylbutanone with dihydropyran (DHP) under acidic catalysis (e.g., pyridinium p-toluenesulfonate) to introduce the THP-ether moiety . Multi-step protocols may involve Friedel-Crafts acylation or coupling reactions to assemble the butanone backbone. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, particularly regarding the THP-protected phenolic group?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the THP group’s presence. Look for characteristic signals: δ ~4.5–5.0 ppm (axial/equatorial protons of THP-O) and δ ~60–70 ppm (C-O of THP) .
- IR : Absorbance at ~1120 cm (C-O-C stretch of THP ether) and ~1680 cm (ketone C=O) .
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks and fragmentation patterns .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 risk) .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline solution and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Systematic studies should:
- Use standardized drying protocols (e.g., vacuum desiccation for 24 hours).
- Test solubility in aprotic solvents (e.g., DMSO, THF) and polar protic solvents (e.g., ethanol) at controlled temperatures (25°C ± 1°C) .
- Employ dynamic light scattering (DLS) to assess colloidal aggregation in poorly soluble conditions .
Q. What catalytic systems or reaction conditions optimize the removal of the THP protecting group without compromising the ketone functionality?
- Methodological Answer :
- Acidic Hydrolysis : Use 3N HCl in THF/water (1:1) at 40°C for 2–4 hours. Monitor via TLC to avoid over-acidification, which may degrade the ketone .
- Alternative Catalysts : Pyridinium p-toluenesulfonate (PPTS) in ethanol at 60°C provides milder deprotection conditions .
- Post-Deprotection Analysis : Confirm ketone stability using FTIR (C=O stretch at ~1680 cm) and H NMR (absence of THP-O protons) .
Q. What analytical approaches are recommended to investigate unexpected by-products formed during the multi-step synthesis of this compound?
- Methodological Answer :
- LC-MS/MS : Identify low-abundance by-products via reverse-phase chromatography coupled with tandem mass spectrometry. Focus on m/z shifts corresponding to incomplete THP protection or ketone oxidation .
- X-ray Crystallography : Resolve structural ambiguities in crystalline intermediates or side products .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict reaction pathways and thermodynamic stability of intermediates .
Data Gaps and Research Recommendations
- Ecological Impact : No data exist on biodegradability or bioaccumulation (Section 12 of SDS). Researchers should conduct OECD 301/302 tests to assess environmental persistence .
- Stability Under Stress : Thermal stability (TGA/DSC) and photodegradation studies (UV-Vis monitoring) are needed to optimize storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
